1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-
Overview
Description
The compound "1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-" is a versatile chemical synthon used in the synthesis of various heterocyclic compounds. It serves as a three-carbon 1,3-dielectrophilic synthon for the regiospecific synthesis of indenofused heterocycles, which are important in the development of novel biologically active molecules .
Synthesis Analysis
The synthesis of 2-substituted indene-1,3(2H)-dione derivatives can be efficiently achieved using palladium-catalyzed carbonylative annulation reactions. Aryl formate is used as a CO source, and the reaction is facilitated by K3PO4 as a base and DMSO as a solvent at 95 °C, yielding good to excellent results . Additionally, the synthesis of various brominated indene derivatives has been reported, which demonstrates the potential for structural diversification .
Molecular Structure Analysis
The molecular structure of indene derivatives has been extensively studied. For instance, the crystal structure of a novel ninhydrin derivative of indene has been determined, revealing a zigzag arrangement in the crystal lattice . Similarly, the crystal structure of other indene derivatives has been analyzed, providing insights into their molecular arrangements and potential intermolecular interactions .
Chemical Reactions Analysis
Indene derivatives exhibit a range of chemical reactivity. For example, the 2-[bis(methylthio)methylene]-indan-1,3-diones react with nucleophiles, leading to the formation of various S,N or N,N-acetals, cyclic compounds, and condensed heterocycles . The reactivity of these compounds is further evidenced by their ability to undergo heteroaromatic annulation, leading to cytotoxic compounds and novel polycyclic heteroaromatics .
Physical and Chemical Properties Analysis
The physical and chemical properties of indene derivatives have been characterized through various studies. The photochromic and photomagnetic properties of brominated indene derivatives have been investigated, showing that substitutions can significantly affect these properties . Additionally, the vibrational study of indene and its derivatives using density functional theory calculations has provided insights into their reactivity and polarity . The electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential surfaces, have been discussed to understand the activity variation among different indene derivatives .
Safety And Hazards
properties
IUPAC Name |
2-[bis(methylsulfanyl)methylidene]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c1-15-12(16-2)9-10(13)7-5-3-4-6-8(7)11(9)14/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOZFOOXMHVRBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C1C(=O)C2=CC=CC=C2C1=O)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400690 | |
Record name | 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- | |
CAS RN |
65472-87-9 | |
Record name | 1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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